molecular formula C20H21N3O2S B11607611 (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11607611
M. Wt: 367.5 g/mol
InChI Key: WYUDOHCMUUVHLV-FOWTUZBSSA-N
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Description

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the pyrrole and phenyl components. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include tert-butylamine, 4-methylbenzaldehyde, and sulfur-containing reagents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole-based and phenyl-containing molecules, such as:

  • (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-THIOXO-1,3-DIAZINANE-4,6-DIONE
  • (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-OXO-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H21N3O2S/c1-13-7-9-14(10-8-13)23-18(25)16(17(24)21-19(23)26)12-15-6-5-11-22(15)20(2,3)4/h5-12H,1-4H3,(H,21,24,26)/b16-12+

InChI Key

WYUDOHCMUUVHLV-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C(C)(C)C)/C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C(C)(C)C)C(=O)NC2=S

Origin of Product

United States

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